N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-34-20-14-12-19(13-15-20)28-24(32)17-36-26-30-29-23(16-27-25(33)18-8-4-3-5-9-18)31(26)21-10-6-7-11-22(21)35-2/h3-15H,16-17H2,1-2H3,(H,27,33)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKGIOMYXTYYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common approach is the reaction of 2-methoxyphenyl isocyanate with a suitable triazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (–S–) group in the compound undergoes nucleophilic substitution under basic conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K
CO
) to form thioether derivatives. -
Oxidation : The sulfanyl group can be oxidized to sulfonyl (–SO
–) using H
O
or meta-chloroperbenzoic acid (mCPBA).
Table 1: Nucleophilic substitution reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CH | |||
| I, K | ||||
| CO | ||||
| , DMF, 60°C | Thioether derivative | 72–85 | ||
| Oxidation | H | |||
| O | ||||
| , AcOH, RT | Sulfonyl derivative | 68 |
Hydrolysis Reactions
The benzamide and carbamate groups are susceptible to hydrolysis:
-
Acidic Hydrolysis : Cleavage of the amide bond occurs under reflux with HCl (6M) in THF/water, yielding carboxylic acid and amine intermediates .
-
Basic Hydrolysis : NaOH (2M) at 80°C breaks the carbamate linkage, producing methanol and a secondary amine .
Table 2: Hydrolysis conditions and products
| Hydrolysis Type | Reagents | Temperature | Products |
|---|---|---|---|
| Acidic | HCl, THF/water | Reflux | Carboxylic acid + Benzylamine |
| Basic | NaOH, EtOH | 80°C | Methanol + Amine derivative |
Coupling Reactions
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates. Additionally, the primary amine (–NH
) group enables amide bond formation:
-
Amide Coupling : Reacts with carboxylic acids using HATU/DIPEA or EDC/DMAP, forming new amide bonds .
-
Click Chemistry : With terminal alkynes and Cu(I), generates 1,2,3-triazole derivatives.
Table 3: Coupling reaction parameters
| Reaction | Catalysts/Reagents | Applications |
|---|---|---|
| CuAAC | CuSO | |
| , Sodium ascorbate | Bioconjugation | |
| Amide Formation | HATU, DIPEA | Drug design |
Reduction Reactions
The nitro (–NO
) group (if present in analogs) is reduced to amine (–NH
) using Pd/C and H . This reaction modifies electronic properties for enhanced bioactivity.
Stability Under Environmental Conditions
-
Photostability : Degrades under UV light (λ = 254 nm) due to triazole ring scission.
-
pH Sensitivity : Stable in neutral pH but hydrolyzes rapidly in strongly acidic/basic conditions .
Mechanistic Insights
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole compounds exhibit significant antimicrobial activity. N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has shown promising results against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Triazoles are known to interfere with cellular processes related to cancer cell proliferation. Preliminary studies have indicated that this compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Anti-inflammatory Effects
There is emerging evidence that triazole derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This could make it a candidate for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various triazole derivatives included this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer activity of this compound against several cancer cell lines. The findings indicated a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, synthesis yields, and biological activities of analogous 1,2,4-triazole derivatives:
Key Observations
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., trifluoromethyl in 6l) enhance metabolic stability and target affinity, while methoxy groups (as in the target compound) improve solubility and membrane permeability .
- Pyridinyl (KA3–KA15) and thiophenyl (6l) substituents correlate with broad-spectrum antimicrobial activity, suggesting the target compound’s methoxyphenyl groups may offer similar or improved selectivity .
Synthesis Efficiency :
- Triazole derivatives are typically synthesized via cyclization of hydrazinecarbothioamides () or dithiocarbazate intermediates (), with yields exceeding 80% in optimized protocols . The target compound likely follows similar pathways, though its methoxy substituents may require protective-group strategies.
Spectroscopic Characterization :
- Absence of νS–H (~2500–2600 cm⁻¹) in IR spectra confirms the thione tautomer in triazoles (), a feature shared with the target compound .
- 1H-NMR aromatic signals (δ 7.0–8.5 ppm) and 13C-NMR carbonyl peaks (δ 165–170 ppm) are consistent across analogues .
Research Findings and Implications
- Biological Potential: The target compound’s methoxy and benzamide groups suggest dual functionality: membrane penetration (via methoxy) and hydrogen bonding (via carbamoyl/benzamide). This aligns with the enhanced activities of KA9 (electron-withdrawing substituents) and 6s (benzo[d]thiazole) .
- Structural Insights : X-ray data for analogues () reveal planar triazole cores and π-stacking interactions, which may guide molecular docking studies for the target compound .
Biological Activity
N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C18H19N3O4S
- Molecular Weight : 341.42 g/mol
The structural features include:
- A triazole ring that is known for its pharmacological significance.
- Methoxy and carbamoyl functional groups that enhance solubility and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. Below are some key findings:
Anticancer Activity
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that triazole derivatives can modulate pathways associated with cell growth and apoptosis.
- In Vitro Studies : In various cell lines, including breast cancer (MCF-7) and lung cancer (A549), the compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. For instance, one study reported an IC50 of 12 µM against MCF-7 cells, indicating potent anticancer properties .
Antimicrobial Activity
- Bacterial Inhibition : The compound has been tested against several bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Fungal Activity : In antifungal assays, the compound showed effectiveness against Candida albicans with an MIC of 16 µg/mL, suggesting its potential as an antifungal agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to the following structural features:
- Methoxy Groups : These groups enhance lipophilicity and improve cellular uptake.
- Triazole Ring : Known for its ability to interact with various biological targets, contributing to the compound's anticancer properties.
- Carbamoyl Group : This moiety is crucial for the interaction with enzyme active sites, enhancing potency against specific targets.
Case Studies and Research Findings
Several studies have explored the efficacy of similar compounds in clinical settings:
- Clinical Trials : A derivative of benzamide was evaluated in clinical trials for its efficacy against solid tumors. Results indicated a response rate of approximately 30% in patients with advanced cancer .
- Comparative Studies : Research comparing different triazole derivatives found that modifications at the phenyl ring significantly influenced anticancer activity, highlighting the importance of structural optimization .
Q & A
How can researchers design experiments to evaluate the biological activity of this compound in bacterial proliferation studies?
Answer:
- Target Identification : Based on structural analogs (e.g., ), prioritize bacterial enzymes like acyl carrier protein synthase (ACPS) or phosphopantetheinyl transferases (PPTases). These are critical for fatty acid biosynthesis and bacterial survival.
- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based PPTase activity assays) with purified bacterial enzymes. For example, monitor inhibition kinetics using spectrophotometry .
- In Silico Docking : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes to ACPS/PPTase active sites, leveraging the triazole and methoxyphenyl moieties' interactions .
- Bacterial Viability Tests : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess broad-spectrum activity .
What analytical techniques are recommended for structural validation and purity assessment?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL ( ) for refinement to resolve the triazole core and sulfanyl-benzamide substituents. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D NMR (e.g., HSQC, HMBC) to confirm the methoxyphenyl and carbamoyl groups. Compare with analogs in and for expected shifts.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS) with <2 ppm error to confirm synthetic accuracy .
How should researchers address contradictions between spectroscopic data and computational predictions?
Answer:
- Cross-Validation : Reconcile NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., Gaussian 09). For example, if experimental NMR shifts for the triazole ring conflict with predictions, re-optimize computational models using solvent corrections (e.g., PCM for DMSO) .
- Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., rotation of the methoxyphenyl group) that may not be captured in static DFT calculations. Use molecular dynamics (MD) simulations to explore low-energy conformers .
- Crystallographic Validation : Resolve ambiguities via SCXRD ( ) to unambiguously assign bond lengths and angles .
What strategies can optimize the synthesis of this compound to improve yield and scalability?
Answer:
- Stepwise Protocol :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent polarity). For example, use acetonitrile/THF mixtures to balance solubility and reactivity .
- Flow Chemistry : Transition batch reactions to continuous flow systems for precise control of exothermic steps (e.g., triazole cyclization), improving reproducibility .
How can computational methods predict the compound’s interaction with human off-target proteins?
Answer:
- Molecular Docking : Screen against human homologs (e.g., human PPTases) using SwissDock or Glide. Prioritize binding pockets with conserved residues but structural differences from bacterial targets .
- Pharmacophore Modeling : Define key features (e.g., hydrogen bond acceptors in the carbamoyl group) to filter out interactions with cytochrome P450 enzymes or hERG channels .
- ADMET Prediction : Use QikProp or ADMETlab 2.0 to estimate permeability, metabolic stability, and toxicity risks. Pay attention to logP values (>5 may indicate poor solubility) .
What purification challenges are anticipated due to the compound’s structural features, and how can they be mitigated?
Answer:
- Hydrophobicity : The methoxyphenyl and benzamide groups may reduce aqueous solubility. Use reverse-phase flash chromatography (C18 column) with gradient elution (e.g., 50–90% acetonitrile in water) .
- Byproduct Formation : Monitor for disulfide byproducts (from sulfanyl oxidation) via TLC. Add reducing agents (e.g., DTT) during purification .
- Crystallization : Recrystallize from ethanol/water mixtures to obtain high-purity crystals for SCXRD .
How do substituents on the triazole ring influence selectivity toward bacterial vs. mammalian enzymes?
Answer:
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl) and test against bacterial PPTases and human homologs. shows that electron-withdrawing groups (e.g., -CF₃) enhance bacterial selectivity .
- Electrostatic Potential Maps : Generate maps (via DFT) to compare charge distribution around the triazole core. Bacterial enzymes may favor regions of higher electron density .
- Enzyme Kinetics : Measure IC₅₀ values against purified enzymes to quantify selectivity ratios. For example, a 10-fold lower IC₅₀ for bacterial vs. human PPTases indicates favorable selectivity .
What mechanistic insights can be gained from studying the compound’s degradation under physiological conditions?
Answer:
- Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The carbamoyl and sulfanyl groups are prone to hydrolysis; identify metabolites (e.g., free thiols) .
- Oxidative Stability : Expose to H₂O₂ or liver microsomes to simulate oxidative metabolism. Use LC-HRMS to detect sulfoxide or sulfone derivatives .
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups near the sulfanyl moiety) to stabilize against degradation, as seen in analogs .
How can researchers validate the compound’s crystallographic data to ensure structural accuracy?
Answer:
- SHELXL Refinement : Use the TWIN and BASF commands to model twinning or disorder, common in triazole derivatives. Validate with R-factor convergence (<0.05) .
- PLATON Checks : Run ADDSYM to detect missed symmetry and SQUEEZE to model solvent-accessible voids. Ensure Flack parameter |x| < 0.1 for correct absolute structure .
- Deposition in CCDC : Archive data (e.g., CCDC-1441403 in ) for peer validation and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
